molecular formula C7H9NO3 B1215158 1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone CAS No. 72731-33-0

1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone

Cat. No. B1215158
CAS RN: 72731-33-0
M. Wt: 155.15 g/mol
InChI Key: SVCUBTJFRYLVSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone, also known as deferiprone, is a synthetic iron chelator that is used to treat iron overload in patients with thalassemia major. Deferiprone has been shown to be effective in reducing iron overload in patients with thalassemia major, a genetic disorder that causes anemia and requires frequent blood transfusions.

Scientific Research Applications

Structural and Physical Properties

  • Structural Characterization : The compounds closely related to 1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone, such as 3-hydroxy-1-(2-methoxyethyl)-2-methyl-4(1H)-pyridinone, have been studied for their structural properties. These compounds exhibit characteristics like existing mainly in the quinoid form with contributions from the aromatic zwitterion form (Xiao et al., 1993).

  • Crystal Structure Analysis : Studies have focused on understanding the crystal structures of similar pyridinone derivatives. For instance, 3-hydroxy-2-methyl-4(1H)-pyridinones with different substituents have been analyzed using single-crystal X-ray diffraction, providing insights into bond lengths, angles, and other structural aspects (Nelson et al., 1988).

Chemical Synthesis and Reactions

  • Synthesis Techniques : Research has been conducted on developing convenient and practical synthesis methods for related pyridinone compounds, such as 5-chloro-4-hydroxy-2(1H)-pyridinone. These methods have advantages in terms of yield, applicability, and procedural simplicity (Yano et al., 1993).

  • Reaction Mechanisms : Studies on the electrophilic substitution of heteroaromatic compounds like 6-hydroxy-2(1H)-pyridone provide insights into the kinetics and mechanisms of such reactions, which is crucial for understanding and optimizing synthetic processes (Katritzky et al., 1970).

Applications in Metal Complexation

  • Coordination Compounds : Research has been focused on the formation of coordination compounds using 1-aryl-3-hydroxy-2-methyl-4-pyridinones, which are closely related to 1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone. These studies include the preparation and characterization of aluminum, gallium, and indium complexes (Zhang et al., 1991).

  • Chelating Agents : Similar pyridinone derivatives have been studied as potential chelating agents for metals like iron. This includes the synthesis of novel Iron(III) chelators based on triaza macrocycle backbones and 1-hydroxy-2(1H)-pyridinone coordinating groups, evaluated for their antimicrobial properties (Workman et al., 2016).

properties

IUPAC Name

1-hydroxy-5-methoxy-6-methylpyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO3/c1-5-6(11-2)3-4-7(9)8(5)10/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVCUBTJFRYLVSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90223029
Record name BN 227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone

CAS RN

72731-33-0
Record name BN 227
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072731330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BN 227
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90223029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone
Reactant of Route 2
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone
Reactant of Route 3
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone
Reactant of Route 4
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone
Reactant of Route 5
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone
Reactant of Route 6
1-Hydroxy-5-methoxy-6-methyl-2(1H)-pyridinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.